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molecular formula C25H22O6 B8292608 7-Benzyloxy-3',4',5-trimethoxy flavone

7-Benzyloxy-3',4',5-trimethoxy flavone

Cat. No. B8292608
M. Wt: 418.4 g/mol
InChI Key: DLXWZZSLBNPGOY-UHFFFAOYSA-N
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Patent
US06025387

Procedure details

7-benzyloxy-3',4',5-trimethoxy flavone (565 mg, 1.35 mmol) was dissolved in 17 mL of methylenechloride, and then 1M of boron trichloride (3.79 mL, 3 equivalents) was added at temperature of 0° C. Then the reaction mixture was stirred for 30 minutes. When aqueous sodium acetate solution (5 mL) was added to the resultant reaction mixture, the product was obtained as a yellow crystal. The product was triturated with hexane and filtered to give the titled product (271 mg, 64%).
Quantity
565 mg
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
3.79 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
64%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:18]=[C:17]2[C:12]([C:13](=[O:29])[CH:14]=[C:15]([C:19]3[CH:24]=[CH:23][C:22]([O:25][CH3:26])=[C:21]([O:27][CH3:28])[CH:20]=3)[O:16]2)=[C:11]([O:30]C)[CH:10]=1)C1C=CC=CC=1.B(Cl)(Cl)Cl.C([O-])(=O)C.[Na+]>C(Cl)Cl>[OH:30][C:11]1[CH:10]=[C:9]([OH:8])[CH:18]=[C:17]2[C:12]=1[C:13](=[O:29])[CH:14]=[C:15]([C:19]1[CH:24]=[CH:23][C:22]([O:25][CH3:26])=[C:21]([O:27][CH3:28])[CH:20]=1)[O:16]2 |f:2.3|

Inputs

Step One
Name
Quantity
565 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=C2C(C=C(OC2=C1)C1=CC(=C(C=C1)OC)OC)=O)OC
Name
Quantity
17 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.79 mL
Type
reactant
Smiles
B(Cl)(Cl)Cl
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
Then the reaction mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction mixture
CUSTOM
Type
CUSTOM
Details
the product was obtained as a yellow crystal
CUSTOM
Type
CUSTOM
Details
The product was triturated with hexane
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC1=C2C(C=C(OC2=CC(=C1)O)C1=CC(=C(C=C1)OC)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 271 mg
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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